Chemical structure and physicochemical properties of 3-(Propylamino)cyclobutane-1-carboxylic acid
Chemical structure and physicochemical properties of 3-(Propylamino)cyclobutane-1-carboxylic acid
An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 3-(Propylamino)cyclobutane-1-carboxylic acid
Introduction
3-(Propylamino)cyclobutane-1-carboxylic acid is a substituted cyclic amino acid derivative built upon a cyclobutane core. This structural motif is of significant interest in medicinal chemistry and drug development. The rigid, four-membered cyclobutane ring serves as a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for molecular recognition and binding to biological targets.[1][2] Unlike linear aliphatic chains, the cyclobutane structure restricts conformational flexibility, which can lead to improved binding affinity and selectivity for target proteins. The presence of both a basic secondary amine (propylamino) and an acidic carboxylic acid group makes the molecule zwitterionic at physiological pH, influencing its solubility, membrane permeability, and interactions with biological systems. This guide provides a comprehensive analysis of its chemical structure and key physicochemical properties relevant to researchers in the pharmaceutical sciences.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.
Molecular Structure
The structure consists of a cyclobutane ring substituted at the 1-position with a carboxylic acid group and at the 3-position with a propylamino group. The stereochemistry (cis or trans) of the substituents is a critical feature, though not always specified in commercial listings. The cis and trans isomers can have markedly different physical properties and biological activities due to their distinct three-dimensional shapes.[3]
Caption: 2D Chemical Structure of 3-(Propylamino)cyclobutane-1-carboxylic acid.
Key Identifiers
Summarizing the core identification data provides a clear reference point for sourcing and regulatory purposes.
| Identifier | Value | Source |
| IUPAC Name | 3-(propylamino)cyclobutane-1-carboxylic acid | [4] |
| CAS Number | 1384428-82-3 | [4] |
| Molecular Formula | C₈H₁₅NO₂ | [4] |
| Molecular Weight | 157.21 g/mol | [4] |
| MDL Number | MFCD22056434 | [4] |
Synthesis Pathway
While specific, detailed synthetic procedures for 3-(propylamino)cyclobutane-1-carboxylic acid are not widely published in peer-reviewed literature, a highly plausible and common final step involves the hydrolysis of its corresponding ester precursor, such as methyl or ethyl 3-(propylamino)cyclobutane-1-carboxylate.[5] This reaction is a standard method for deprotecting a carboxylic acid.[1]
The synthesis of the cyclobutane core itself can be challenging.[2] Methods often start from materials like 3-oxocyclobutane-1-carboxylic acid, which can be prepared from raw materials such as 1,3-dichloroacetone or acetone and bromine.[2][6][7][8] The amino group can then be introduced via reductive amination. A generalized final step is outlined below.
Caption: Plausible final step in the synthesis via ester hydrolysis.
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Overview of Properties
| Property | Value / Description | Significance in Drug Development |
| Molecular Weight | 157.21 g/mol | Falls well within the parameters of Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability. |
| pKa | Not experimentally determined. Expected to have two pKa values: one for the carboxylic acid (pKa₁) and one for the secondary amine (pKa₂). | Governs the ionization state at different physiological pH values, critically impacting solubility, receptor binding, and membrane transport.[9] |
| logP | Not experimentally determined. | A measure of lipophilicity, which influences solubility, permeability across biological membranes, and potential for non-specific binding.[10][11] |
| Solubility | Not experimentally determined. Expected to be pH-dependent. | Crucial for formulation and bioavailability. Higher solubility is generally desired for oral and parenteral drug delivery.[12] |
| Physical State | Likely a solid at room temperature. | Affects handling, formulation, and stability. |
Acid Dissociation Constant (pKa)
As an amino acid, this molecule is amphoteric, meaning it has both acidic and basic functional groups.
-
Carboxylic Acid (pKa₁): The carboxylic acid group (-COOH) is acidic and will be deprotonated to its carboxylate form (-COO⁻) at higher pH. The pKa is expected to be in the range of 2-5.
-
Secondary Amine (pKa₂): The propylamino group (-NH-) is basic and will be protonated to its ammonium form (-NH₂⁺-) at lower pH. The pKa is expected to be in the range of 9-11.
The Henderson-Hasselbalch equation (pKa = pH + log([HA]/[A⁻])) relates pKa to the pH and the ratio of the protonated and deprotonated forms.[9] The pKa values are the pH at which 50% of the functional group is ionized. These values are critical as the charge state of a molecule profoundly affects its interaction with biological targets and its ability to cross lipid membranes.
Lipophilicity (logP)
The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol (a surrogate for lipid membranes) to its concentration in water.[11] The logarithmic form, logP, is a standard measure of lipophilicity.
-
logP < 0: The compound is predominantly hydrophilic (water-soluble).
-
logP > 0: The compound is predominantly lipophilic (lipid-soluble).[10]
For ionizable molecules like 3-(propylamino)cyclobutane-1-carboxylic acid, the distribution is pH-dependent. The term logD is used to describe the log of the partition coefficient at a specific pH. A balanced logP/logD is often essential for drug candidates, which must dissolve in aqueous physiological fluids yet be lipophilic enough to cross cell membranes.
Experimental Protocols
To provide actionable insights for researchers, this section details standard, field-proven methodologies for determining the key physicochemical properties discussed above.
Protocol: pKa Determination by Acid-Base Titration
This method is the gold standard for experimentally determining pKa values.[13][14] It involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.[15]
Methodology:
-
Preparation: Dissolve a precisely weighed amount of 3-(propylamino)cyclobutane-1-carboxylic acid in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Initial Titration (Acidic Range): Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes (e.g., 0.2-0.5 mL) and recording the pH after each addition until the pH drops to ~1.5.[15] This step protonates the carboxylate group.
-
Back Titration (Basic Range): Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH). Again, add small, precise volumes and record the pH after each addition until the pH rises to ~12.5.[15]
-
Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis). The resulting titration curve will show two inflection points.
-
pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). pKa₁ (for the -COOH group) and pKa₂ (for the -NH₂⁺- group) can be read directly from the graph at the half-equivalence points.
Caption: Workflow for determining pKa values via potentiometric titration.
Protocol: logP Determination by Shake-Flask Method
The Shake-Flask method is a traditional and reliable technique for measuring the partition coefficient.[10][16]
Methodology:
-
Phase Preparation: Prepare two phases. The aqueous phase should be a buffer at a relevant pH (e.g., pH 7.4 phosphate buffer) saturated with 1-octanol. The organic phase is 1-octanol saturated with the aqueous buffer. This pre-saturation prevents volume changes during the experiment.[16]
-
Dissolution: Dissolve a known amount of 3-(propylamino)cyclobutane-1-carboxylic acid in the aqueous phase.
-
Partitioning: Add a known volume of the octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the funnel to stand until the two phases have completely separated.
-
Concentration Analysis: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]
-
Calculation: Calculate the partition coefficient (P) and logP using the following formulas:
Caption: Workflow for the Shake-Flask method of logP determination.
Conclusion
3-(Propylamino)cyclobutane-1-carboxylic acid is a molecule with a structural framework well-suited for applications in medicinal chemistry. Its combination of a rigid cyclobutane scaffold and ionizable amino and carboxyl groups defines its chemical behavior. While comprehensive experimental data is not publicly available, its key physicochemical properties—pKa, logP, and solubility—can be reliably determined using the standard, robust protocols detailed in this guide. Understanding these properties is a foundational step for any researcher aiming to incorporate this or similar scaffolds into rational drug design programs, enabling the prediction and optimization of a candidate's ADME profile.
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